molecular formula C7H13Br B13831870 Bromocycloheptane-D13 CAS No. 35558-50-0

Bromocycloheptane-D13

Cat. No.: B13831870
CAS No.: 35558-50-0
M. Wt: 190.16 g/mol
InChI Key: LOXORFRCPXUORP-VJHZSJHASA-N
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Description

Bromocycloheptane-D13 (C₇D₁₃Br) is a deuterium-labeled analog of bromocycloheptane, where 13 hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and mechanistic investigations . Its deuterated structure reduces signal interference in spectroscopic analyses, making it invaluable in pharmacokinetic and metabolic research.

Properties

CAS No.

35558-50-0

Molecular Formula

C7H13Br

Molecular Weight

190.16 g/mol

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5,6,6,7,7-tridecadeuteriocycloheptane

InChI

InChI=1S/C7H13Br/c8-7-5-3-1-2-4-6-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D

InChI Key

LOXORFRCPXUORP-VJHZSJHASA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCCC(CC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bromocycloheptane-D13 typically involves the deuteration and bromination of cycloheptane. The process begins with the deuteration of cycloheptane using deuterium gas under high pressure and temperature. This is followed by a bromination reaction where bromine is introduced to the deuterated cycloheptane, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the high pressure and temperature conditions required for deuteration. Bromination is then carried out in a controlled environment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromocycloheptane-D13 undergoes several types of chemical reactions, including:

    Substitution Reactions: In these reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of cycloheptanol.

    Elimination Reactions: this compound can undergo elimination reactions to form cycloheptene.

    Oxidation Reactions: The compound can be oxidized to form cycloheptanone.

Common Reagents and Conditions:

Major Products Formed:

    Cycloheptanol: from substitution reactions.

    Cycloheptene: from elimination reactions.

    Cycloheptanone: from oxidation reactions.

Scientific Research Applications

Bromocycloheptane-D13 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Bromocycloheptane-D13 involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond. The deuterium atoms in this compound provide a unique advantage in tracing these reactions due to their distinct mass compared to hydrogen .

Comparison with Similar Compounds

Structural and Molecular Differences

The most relevant structural analog is (Bromomethyl)cyclohexane (Cyclohexylmethyl Bromide, C₇H₁₃Br), a six-membered cycloalkane with a bromomethyl substituent. Key distinctions include:

Parameter Bromocycloheptane-D13 (Bromomethyl)cyclohexane
Molecular Formula C₇D₁₃Br C₇H₁₃Br
Molecular Weight ~190.08 g/mol* 177.08 g/mol
CAS Number Not provided 2550-36-9
Ring Size 7-membered (cycloheptane) 6-membered (cyclohexane)
Substituent Position Bromine directly on ring Bromine on methyl side chain

*Estimated based on non-deuterated analog .

Research Findings

  • Deuterium Effects: Studies on analogous deuterated compounds (e.g., bromocyclohexane-D12) demonstrate reduced reaction rates in dehydrohalogenation and elimination reactions compared to non-deuterated versions, highlighting the impact of isotopic substitution .
  • Synthetic Utility : (Bromomethyl)cyclohexane’s reactivity has been leveraged in Pd-catalyzed cross-coupling reactions, whereas this compound’s applications remain niche, focused on analytical standardization .

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